7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
描述
The compound 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a 2-chlorobenzyl group at position 7 and a 3-ethoxypropylamino substituent at position 6. Structurally, it belongs to a class of xanthine analogs modified at positions 7 and 8 to modulate pharmacological properties such as receptor affinity, solubility, and metabolic stability .
Key features include:
属性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-ethoxypropylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3/c1-4-28-11-7-10-21-18-22-16-15(17(26)24(3)19(27)23(16)2)25(18)12-13-8-5-6-9-14(13)20/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAKXWZLKUQSFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18ClN5O2
- Molecular Weight : 335.79 g/mol
The compound features a purine core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy and enzyme inhibition. Below are key findings related to its biological effects:
Anticancer Activity
- Polo-like Kinase 1 (Plk1) Inhibition : The compound has been identified as a potent inhibitor of Plk1, an essential kinase involved in cell division. In an ELISA assay, it demonstrated an IC50 value of 4.38 μM, indicating strong binding affinity compared to other known inhibitors .
- Cell Proliferation Studies : In vitro studies have shown that treatment with this compound leads to reduced proliferation of cancer cell lines. This effect is attributed to its ability to disrupt mitotic processes by inhibiting Plk1 activity .
Enzyme Interaction
The compound was previously noted as a weak hit in structure-based screens targeting adenosine receptors. Further modifications have enhanced its potency against these receptors, suggesting a potential role in modulating adenosine signaling pathways .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Kinases : By binding to the ATP-binding site of Plk1, the compound prevents substrate phosphorylation necessary for cell cycle progression.
- Modulation of Signaling Pathways : The interaction with adenosine receptors may influence pathways involved in inflammation and immune response, although further research is needed to elucidate these effects comprehensively.
Table 1: Summary of Key Studies
Case Study Analysis
In a recent study focusing on the pharmacodynamics of similar purine derivatives, researchers found that modifications at specific positions on the purine ring significantly enhanced anticancer activity. The introduction of alkyl and aryl groups was shown to improve potency and selectivity for target kinases .
相似化合物的比较
Purine derivatives with modifications at positions 7 and 8 are extensively studied for their diverse biological activities. Below is a systematic comparison with structurally related compounds:
Substituent Variations at Position 8
Aminoalkyl Substituents
Key Observations :
- Ethoxy vs. Methoxy : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy due to reduced susceptibility to oxidative demethylation .
- Hydroxy vs. Ether : The hydroxyl analog (CID 3153005) exhibits higher aqueous solubility but lower blood-brain barrier penetration than ethoxy/methoxy variants .
Non-Amino Substituents
Key Observations :
- Chloro/Phenyl: These substituents are synthetically versatile but lack the hydrogen-bonding capacity of aminoalkyl groups, limiting interactions with polar targets .
- Methylsulfonyl : Introduces strong electron-withdrawing effects, which may enhance binding to ATP-binding pockets in enzymes .
Substituent Variations at Position 7
The 2-chlorobenzyl group in the target compound is compared to other 7-position modifications:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
